4-Hydroxy-1-naphthaldehyde

Organic Synthesis Fluorescent Probes Peptide Chemistry

Researchers synthesizing 1-naphthol tyrosine analogue fluorescent probes must use 4-hydroxy-1-naphthaldehyde; positional isomers yield structurally distinct products incompatible with peptide dynamics studies. • Required precursor for 2-amino-3-(4-hydroxy-1-naphthyl)propanoic acid HCl synthesis (29% overall yield via documented hippuric acid condensation). • Concentration-dependent deprotonation in MeOH/MeCN enables predictable solvent-tunable chemosensor fluorescence. • Rh-catalyzed cascade C-H annulation substrate for constructing mitochondria-targeting fluorophores with low cytotoxicity. • First-order hyperpolarizability exceeds urea reference (stabilization energy 42.61 kcal/mol).

Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
CAS No. 7770-45-8
Cat. No. B1296455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-naphthaldehyde
CAS7770-45-8
Molecular FormulaC11H8O2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2O)C=O
InChIInChI=1S/C11H8O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-7,13H
InChIKeyLORPDGZOLAPNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-naphthaldehyde (CAS 7770-45-8): Technical Specifications and Sourcing Considerations for Hydroxynaphthaldehyde-Based Research


4-Hydroxy-1-naphthaldehyde (4H1NA, CAS 7770-45-8) is a substituted naphthalene derivative containing both an aldehyde group at the 1-position and a hydroxyl group at the 4-position . The compound is commercially available at 98% assay purity with a reported melting point of 179–182 °C . It is typically supplied as a beige to light yellow solid and requires storage under inert gas at 2–8 °C . This compound serves as a starting material for 1- and 2-naphthol tyrosine analogues and is recognized as a crucial precursor for coordinating agents and a functionalized fluorescent backbone in chemosensor development [1].

Why 4-Hydroxy-1-naphthaldehyde (7770-45-8) Cannot Be Replaced by Isomeric or Methoxy-Substituted Naphthaldehydes


Substitution of 4-hydroxy-1-naphthaldehyde with structurally related naphthaldehydes—such as 2-hydroxy-1-naphthaldehyde, 1-hydroxy-2-naphthaldehyde, or 4-methoxy-1-naphthaldehyde—introduces quantifiable differences in synthetic outcomes, tautomeric behavior, and electronic properties that render simple interchange problematic. In synthetic applications, the regiochemistry of the hydroxyl group directly determines the identity of the final naphthol-tyrosine analogue produced; using an alternative aldehyde yields a different target molecule entirely [1]. In photophysical systems, 4-hydroxy-1-naphthaldehyde exhibits concentration-dependent deprotonation in methanol and acetonitrile, a behavior not shared by its fixed enol analogue 4-methoxy-1-naphthaldehyde [2]. Furthermore, computational analysis demonstrates that 4H1NA possesses nonlinear optical properties significantly exceeding those of urea, a standard reference molecule—a differentiation that would not hold for hydroxyl-positional isomers without equivalent characterization [3]. These documented, quantifiable divergences mean that generic substitution without experimental validation introduces uncontrolled variables into reaction outcomes, spectroscopic behavior, and material performance.

4-Hydroxy-1-naphthaldehyde (7770-45-8): Quantified Differentiation Evidence Against Closest Analogs and In-Class Compounds


Synthetic Yield Comparison: 4-Hydroxy-1-naphthaldehyde vs. 6-Methoxy-2-naphthaldehyde in Tyrosine Analogue Preparation

In the gram-scale synthesis of racemic naphthol tyrosine analogues via hippuric acid condensation and subsequent oxazolone ring-opening, 4-hydroxy-1-naphthaldehyde yields the 1-naphthol tyrosine analogue with an overall yield of 29%. Under identical reaction conditions and using the same synthetic pathway, the comparator 6-methoxy-2-naphthaldehyde produces the corresponding 2-naphthol analogue with an overall yield of 41% [1]. This 12 percentage-point difference in overall yield represents a quantifiable, reaction-specific performance distinction between the two naphthaldehyde starting materials in this established synthetic route.

Organic Synthesis Fluorescent Probes Peptide Chemistry

Concentration-Dependent Deprotonation: Unique Solution-Phase Behavior Differentiating 4-Hydroxy-1-naphthaldehyde from Its Methoxy Analogue

4-Hydroxy-1-naphthaldehyde exhibits concentration-dependent deprotonation in methanol and acetonitrile, as demonstrated by UV-Vis spectroscopy, NMR, and theoretical analysis [1]. In contrast, the fixed enol analogue 4-methoxy-1-naphthaldehyde does not undergo deprotonation under these conditions. While both compounds show dimerization in the investigated solvents, only 4-hydroxy-1-naphthaldehyde displays this concentration-dependent proton loss behavior [1]. Additionally, solvent-dependent equilibrium studies reveal that in chloroform and toluene, the OH-form of 4-hydroxy-1-naphthaldehyde is completely dominant, establishing a well-characterized solvent-dependent speciation profile.

Tautomerism Photophysics Solvent Effects

Nonlinear Optical Performance: 4-Hydroxy-1-naphthaldehyde NLO Properties Superior to Urea Reference Standard

DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that the nonlinear optical (NLO) attributes of 4-hydroxy-1-naphthaldehyde—specifically linear and first-order hyperpolarizability—are superior to those of the urea molecule, a standard NLO reference material [1]. The computational analysis identified a strong hyperconjugative interaction resulting from electron transfer from the oxygen lone pair LP(2) to the anti-bonding orbital σ*(C3-C5) with a stabilization energy of 42.61 kcal/mol, contributing to the observed NLO enhancement [1]. This established NLO superiority relative to urea positions 4-hydroxy-1-naphthaldehyde as a viable candidate for optical limiting applications utilizing third-order nonlinear behavior [1].

Nonlinear Optics Computational Chemistry Materials Science

Synthetic Efficiency: 4-Hydroxy-1-naphthaldehyde Enables One-Pot Formation of Six Chemical Bonds via Rh-Catalyzed Cascade C-H Annulation

4-Hydroxy-1-naphthaldehyde serves as a substrate for a counterion additive-switched rhodium-catalyzed cascade triple C-H annulation with alkynes, forming six chemical bonds in a single one-pot operation . This cascade reaction enables the rapid assembly of diverse polycyclic pyrylium and pyridinium fluorophores, leading to the discovery of two specific mitochondria-targeting fluorescent probes with low cytotoxicity and superior photostability in living HepG2 cells . While this specific reactivity has been demonstrated for 4-hydroxy-1-naphthaldehyde, comparable one-pot, six-bond-forming cascade efficiency for positional isomers such as 2-hydroxy-1-naphthaldehyde or 1-hydroxy-2-naphthaldehyde has not been equivalently documented in the literature.

Catalysis C-H Activation Fluorescent Probes

Procurement-Driven Application Scenarios for 4-Hydroxy-1-naphthaldehyde (CAS 7770-45-8)


Synthesis of 1-Naphthol Tyrosine Analogues for Peptide Fluorescent Probing

4-Hydroxy-1-naphthaldehyde is the required starting material for preparing the 1-naphthol analogue of tyrosine, 2-amino-3-(4-hydroxy-1-naphthyl)propanoic acid hydrochloride, which serves as a fluorescent probe for investigating peptide structure and dynamics in complex environments [1]. This application is supported by a documented synthetic pathway yielding gram quantities of the target analogue with 29% overall yield via hippuric acid condensation and subsequent stereospecific transformations [1]. Researchers requiring the 1-naphthol (rather than 2-naphthol) tyrosine analogue must use 4-hydroxy-1-naphthaldehyde; the positional isomer 6-methoxy-2-naphthaldehyde produces a structurally distinct product and is not interchangeable for this purpose [1].

Development of Functionalized Fluorescent Backbones for Chemosensors

4-Hydroxy-1-naphthaldehyde operates effectively as a functionalized fluorescent backbone in the development of chemosensors, where it serves as a crucial precursor for coordinating agents [1]. The compound's well-characterized photophysical behavior, including documented concentration-dependent deprotonation in methanol and acetonitrile and complete OH-form dominance in chloroform and toluene, provides a predictable foundation for sensor design where solvent-dependent speciation affects fluorescence output [2]. This characterized solution-phase behavior distinguishes 4-hydroxy-1-naphthaldehyde from its methoxy analogue, which lacks deprotonation capability [2].

Rapid Assembly of Mitochondria-Targeting Polycyclic Fluorophores via Cascade C-H Annulation

4-Hydroxy-1-naphthaldehyde is a demonstrated substrate for rhodium-catalyzed cascade triple C-H annulation with alkynes, enabling the one-pot formation of six chemical bonds to assemble polycyclic pyrylium and pyridinium fluorophores . This reaction platform has enabled the discovery of two specific mitochondria-targeting fluorescent probes exhibiting low cytotoxicity and superior photostability in living HepG2 cells . Researchers pursuing rapid, atom-economical synthesis of organelle-targeting imaging agents may benefit from the documented compatibility of 4-hydroxy-1-naphthaldehyde with this cascade methodology .

Nonlinear Optical Material Development and Optical Limiting Applications

Computational studies have established that 4-hydroxy-1-naphthaldehyde possesses nonlinear optical properties—specifically first-order hyperpolarizability—superior to those of the urea reference standard, with a significant stabilization energy of 42.61 kcal/mol from LP(2)O → σ*(C3-C5) hyperconjugative interaction [1]. These attributes make the compound a candidate for optical limiting applications exploiting third-order nonlinear behavior [1]. For materials researchers evaluating naphthaldehyde derivatives for NLO applications, this computational benchmark against urea provides a quantifiable performance reference.

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